(5-(4-Fluorophenyl)pyridin-3-yl)methanol
Overview
Description
“(5-(4-Fluorophenyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C12H10FNO . It consists of a pyridine ring that is substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring and a fluorophenyl group . The molecular weight is 203.2123 . The InChIKey is AGTFTHJYSZRWJK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H10FNO . It has a molecular weight of 203.2123 . The compound is achiral, with no defined stereocenters or E/Z centers .Scientific Research Applications
Theoretical Studies and Structural Analysis
Theoretical Modeling and Structure-Activity Relationship : A theoretical study of a similar compound, (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, utilized Density Functional Theory (DFT) for analyzing its structure and properties. This approach aids in understanding the molecule's active sites, essential for its potential applications in various fields (Trivedi, 2017).
Crystallography and Computational Analysis : The crystal structure of related compounds, such as nuarimol, provides insights into the arrangement of atoms and molecular interactions. These studies often combine X-ray crystallography with DFT to understand the electronic structure and potential reactivity of the molecule (Kang et al., 2015).
Medicinal Chemistry and Pharmacology
Serotonin Receptor Agonists : Research on derivatives of pyridinemethylamine, which include fluorophenyl groups, has shown promising results in the development of selective and potent serotonin receptor agonists. These compounds have potential applications in treating depression and other mood disorders (Vacher et al., 1999).
Analgesic Effects in Neuropathic Pain : Compounds similar to (5-(4-Fluorophenyl)pyridin-3-yl)methanol have been studied for their analgesic effects, particularly in models of neuropathic pain. Their interaction with serotonin receptors can lead to significant pain relief in certain conditions (Deseure et al., 2002).
Material Science and Chemistry
Pyridines in Organic Chemistry : Research into the methylation of pyridines, which are crucial components in many organic compounds, including those containing fluorophenyl groups, has led to new methods of modifying these molecules for various applications (Grozavu et al., 2020).
Development of Efficient Cathode-Modifying Layers : Pyridine-incorporated alcohol-soluble polymers, which may include fluorophenyl groups, have been used as cathode interfacial layers in polymer solar cells. These compounds help in reducing energy loss and improving the efficiency of solar cells (Chen et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds bind with high affinity to their targets, resulting in various biological activities .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Related compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
[5-(4-fluorophenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFTHJYSZRWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573885 | |
Record name | [5-(4-Fluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222551-22-6 | |
Record name | 5-(4-Fluorophenyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222551-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-(4-Fluorophenyl)pyridin-3-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5-(4-Fluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(4-FLUOROPHENYL)PYRIDIN-3-YL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4V991R4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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